Synthetic Yield Comparison: Two-Step Process vs. Prior Art Multi-Step Routes to Ethyl 2-Oxopyrrolidine-3-Carboxylate
Lindstrom and Crooks (1990) developed an improved two-step synthetic route to ethyl 2-oxopyrrolidine-3-carboxylate, providing a direct head-to-head comparison against three previously established multi-step methodologies for the identical target compound [1]. While the new two-step process achieved 'good yields' (actual percentage not disclosed in accessible content), the prior art benchmarks are explicitly quantified: (1) base-catalyzed addition of diethyl malonate to 1-benzenesulfonylaziridine: 3 steps, 43% overall yield; (2) 1-iodo-2-azidoethane route with subsequent reduction and cyclization: 5 steps, 49% overall yield; (3) chloroacetonitrile route with Raney Ni reduction: 15% overall yield. The documented reduction in step count directly translates to decreased procurement burden and operational complexity.
| Evidence Dimension | Synthetic Route Step Count |
|---|---|
| Target Compound Data | 2 steps (improved process for ethyl 2-oxopyrrolidine-3-carboxylate) |
| Comparator Or Baseline | Prior art Route 1: 3 steps (43% overall yield); Route 2: 5 steps (49% overall yield); Route 3: unspecified steps (15% overall yield) |
| Quantified Difference | ≥1 step reduction vs. shortest prior route; ≥3 steps reduction vs. longest prior route |
| Conditions | Synthetic methodology comparison for identical target compound; literature analysis 1990 |
Why This Matters
Procurement of this compound from suppliers employing optimized two-step methodology may reduce supply chain lead time and cost compared to legacy multi-step manufacturing routes.
- [1] Lindstrom KJ, Crooks SL. An Improved Preparation of Ethyl 2-Oxo-3-Pyrrolidinecarboxylate. Synthetic Communications. 1990;20(15):2335-2337. View Source
